molecular formula C16H16S2 B1340461 2,11-Dithia[3.3]paracyclophane CAS No. 28667-63-2

2,11-Dithia[3.3]paracyclophane

Cat. No.: B1340461
CAS No.: 28667-63-2
M. Wt: 272.4 g/mol
InChI Key: CUWSXVJIPZWUGC-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Cyclophane Chemistry

The journey of cyclophane chemistry began over a century ago with the synthesis of [2.2]metacyclophane in 1899. taylorfrancis.com However, the "modern age" of cyclophanes truly commenced in 1951 with a rational synthesis of its isomer, [2.2]paracyclophane. taylorfrancis.comresearchgate.net These early strained cyclophanes became instrumental in studying intramolecular interactions between closely held aromatic rings, providing fundamental insights into weak intermolecular forces. taylorfrancis.com Over the decades, cyclophane chemistry has evolved significantly, moving from the synthesis of simple structures to the creation of complex, multi-layered, and functionalized molecules. yildiz.edu.trresearchgate.net This evolution has been driven by the development of new synthetic methodologies, including Wurtz coupling, Glaser-Eglinton coupling, and McMurry coupling, which have enabled the construction of increasingly intricate cyclophane architectures. beilstein-journals.orgbeilstein-journals.org

Classification and Structural Features of Dithia[3.3]paracyclophanes

Cyclophanes are broadly classified based on the substitution pattern of the bridges on the aromatic ring (ortho, meta, para) and the length of these bridges. beilstein-journals.org 2,11-Dithia[3.3]paracyclophane belongs to the class of [n.n]paracyclophanes, where two benzene (B151609) rings are linked by two bridges at their para positions. wikipedia.org The '[3.3]' designation indicates that each bridge consists of three atoms. The inclusion of sulfur atoms in the bridges gives rise to the "dithia" prefix.

The [3.3]paracyclophane framework is characterized by the close proximity of its two parallel benzene rings, leading to significant transannular π-π interactions. iucr.orgresearchgate.netrsc.org This proximity induces strain and distortion in the benzene rings, which are forced out of their usual planar geometry. wikipedia.orgacs.org The distance between the centroids of the two benzene rings in derivatives of dithia[3.3]paracyclophane is often shorter than the typical van der Waals distance between aromatic rings, indicating strong electronic communication. iucr.orgresearchgate.netiucr.org In solution, [3.3]paracyclophane exists as a mixture of interconverting cis and trans conformers. acs.org

Significance of this compound as a Versatile Building Block in Molecular Design

This compound has proven to be an exceptionally versatile building block in the synthesis of more complex molecular architectures. nih.goviucr.org Its derivatives are frequently used as intermediates in the synthesis of other cyclophanes, such as [2.2]paracyclophanes, through sulfur extrusion reactions. beilstein-journals.org This synthetic route is often more general and provides better yields than direct cyclization methods. beilstein-journals.org

The dithia[3.3]paracyclophane core serves as a three-dimensional platform for constructing molecules with specific spatial arrangements of functional groups. nih.govsciencesconf.org This has been particularly exploited in the development of materials with novel optical and electronic properties. For example, by attaching donor and acceptor units to the cyclophane framework, it is possible to create molecules that exhibit thermally activated delayed fluorescence (TADF), a property that is highly desirable for applications in organic light-emitting diodes (OLEDs). nih.govsciencesconf.org The rigid yet tunable structure of the dithia[3.3]paracyclophane allows for precise control over the through-space interactions between the donor and acceptor moieties, which is critical for efficient TADF. nih.govsciencesconf.org

Furthermore, the introduction of substituents onto the aromatic rings of this compound can modulate its electronic properties through transannular effects. rsc.orgnih.gov This tunability makes it a valuable component in the design of molecular scaffolds for applications in supramolecular chemistry, host-guest chemistry, and materials science. beilstein-journals.orgrsc.orgscispace.com The ability to create complex, functional molecules from this fundamental building block underscores the importance of this compound in advancing the frontiers of chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,10-dithiatricyclo[10.2.2.25,8]octadeca-1(15),5,7,12(16),13,17-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16S2/c1-2-14-4-3-13(1)9-17-11-15-5-7-16(8-6-15)12-18-10-14/h1-8H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWSXVJIPZWUGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=C(CSCC3=CC=C(CS1)C=C3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10481841
Record name 2,11-Dithia[3.3]paracyclophane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28667-63-2
Record name 2,11-Dithia[3.3]paracyclophane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10481841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2,11 Dithia 3.3 Paracyclophane

Traditional and Modern Synthetic Routes to the 2,11-Dithia[3.3]paracyclophane Core

The construction of the this compound framework is predominantly achieved through cyclization reactions that form the thioether bridges. This approach has been refined over the years to improve yields and allow for the synthesis of functionalized derivatives.

High Dilution Coupling Reactions

High dilution techniques are essential in the synthesis of cyclophanes to promote intramolecular cyclization and minimize the formation of undesirable intermolecular oligomers and polymers. beilstein-journals.orgnih.gov This principle is the cornerstone of the most common synthetic strategies for the this compound core.

The most prevalent and effective method for synthesizing the this compound skeleton involves the coupling of a 1,4-bis(mercaptomethyl)benzene derivative with a 1,4-bis(halomethyl)benzene, typically a dibromide. nih.govnih.gov This reaction is a double nucleophilic substitution where the thiolate anions, generated in situ from the dithiol in the presence of a base, displace the bromide leaving groups. nih.gov

The general reaction involves the slow, simultaneous addition of equimolar amounts of the dithiol and the dibromide precursors from separate funnels into a large volume of a refluxing solvent containing a base. nih.gov This setup maintains a very low concentration of the reactive species, thereby ensuring that the ends of a single chain are more likely to react with each other than with another chain.

The efficiency of the mercaptan-bromide coupling is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent system, temperature, and the rate of addition of the reactants. The goal is to find a balance that maximizes the yield of the desired monomeric cyclophane. scielo.br

One established procedure involves adding a solution of the dithiol and dibromide in degassed tetrahydrofuran (B95107) (THF) dropwise over a period of 12 hours to a refluxing solution of potassium carbonate (K₂CO₃) in ethanol (B145695) (EtOH). nih.gov Following the addition, the mixture is typically refluxed for an additional period to ensure the reaction goes to completion. nih.gov Another set of conditions utilizes potassium hydroxide (B78521) (KOH) as the base in a dichloromethane (B109758) (DCM) and methanol (B129727) solvent system, which has been reported to produce related dithia-biphenylophanes in yields as high as 73%. nih.gov

Below is a table summarizing different reaction conditions for the synthesis of dithia[3.3]cyclophanes via mercaptan-halide coupling.

PrecursorsBaseSolvent SystemTimeYield
Dithiol & DibromideK₂CO₃THF / EtOH>12 hoursNot specified
4,4'-bis(mercaptomethyl)biphenyl & 4,4'-bis(chloromethyl)biphenylKOHDCM / MethanolNot specified73%

Data compiled from multiple sources describing the synthesis of dithia[3.3]cyclophane systems. nih.govnih.gov

Derivatization and Functionalization Strategies

The chemical properties of this compound can be tuned by introducing substituents onto its aromatic rings. This functionalization is typically achieved by using precursors that already contain the desired functional groups prior to the cyclization reaction. nih.govnih.gov

Regioselective Substitution Patterns and Isomer Formation

Control over the placement of substituents (regioselectivity) is a key aspect of dithiaparacyclophane chemistry. By strategically choosing the starting materials, specific substitution patterns can be achieved. For example, the synthesis of 6,14-Dibromo-2,11-dithia[3.3]paracyclophane is accomplished by using 1,4-bis(bromomethyl)-2,5-dibromobenzene as the dibromide component in the standard coupling reaction. nih.gov This pre-functionalization strategy ensures the bromine atoms are placed at the desired 6 and 14 positions of the final cyclophane.

Furthermore, the three-dimensional structure of these molecules leads to the possibility of conformational isomers, most notably the syn and anti conformers, which describe the relative orientation of the two aromatic rings. The isolation of a single conformer has been reported for substituted derivatives, such as in the case of a 14,15-dimethyl-2,11-dithia[3.3]cyclophane, where only one conformer was isolated. rsc.org The conformational dynamics, including the interconversion between syn and anti forms, are a critical feature of the dithia[3.3]cyclophane system, with the energy barrier for this inversion being a key characteristic. researchgate.net

The following table lists examples of substituted this compound derivatives and the position of their functional groups.

Compound NameSubstituent(s)Position(s)
6,14-Dibromo-2,11-dithia[3.3]paracyclophaneBromo6, 14
14,15-Dimethyl-2,11-dithia3.3(1,4)cyclophaneMethyl14, 15
Diethynyldithia[3.3]paracyclophanesEthynylVarious

This table showcases examples of functionalized dithia[3.3]paracyclophane systems. rsc.orgnih.govrsc.org

Introduction of Diverse Functionalities and Heteroatomic Moieties

The this compound framework serves as a versatile scaffold for the introduction of a wide array of functionalities and heteroatoms. These modifications are crucial for tuning the electronic properties and for creating more complex molecular architectures. rsc.orgrsc.org The substitution pattern on the aromatic rings can be controlled to afford derivatives with specific properties. For example, diethynyldithia[3.3]paracyclophanes have been synthesized, offering synthetically accessible building blocks for carbon-rich molecular structures. rsc.org

The incorporation of heteroatoms directly into the cyclophane structure has also been explored. Syntheses of dithia[3.3]paracyclophanes incorporating isoxazole (B147169) and benzothiazole (B30560) units have been reported. acs.org These modifications introduce unique geometric and electronic features into the cyclophane system. Furthermore, the functionalization of the [2.2]paracyclophane core, often derived from dithiacyclophane precursors, allows for the creation of derivatives with applications in materials science and asymmetric catalysis. nih.govmdpi.com For instance, pseudo-geminal bis(1,3-dithia-2-thione) derivatives have been synthesized from functionalized [2.2]paracyclophanes, highlighting the chemical accessibility of these systems for further transformations. nih.govmdpi.com The introduction of directing groups can guide the regioselective functionalization of the paracyclophane rings. researchgate.net

Below is a table summarizing examples of functionalities and heteroatomic moieties introduced into the dithiacyclophane system.

Functional Group/Moiety Purpose/Application Reference Compound Example
EthynylBuilding blocks for molecular scaffoldingDiethynyldithia[3.3]paracyclophane
IsoxazoleModification of electronic and structural properties2,11-Dithia3.3isoxazoloparacyclophane
BenzothiazoleCreation of novel heterophanessyn-Dithia-3.3 benzothiazolophane
AcetylIntermediate for further functionalization4,15-Bis(acetyl)[2.2]paracyclophane
CarboxylStarting material for further synthesis4,15-Bis(carboxyl)[2.2]paracyclophane

Oxidation of Sulfur Bridges to Sulfones and Related Derivatives

The sulfur bridges of this compound are readily susceptible to oxidation, providing a straightforward route to the corresponding sulfones and sulfoxides. This transformation is significant as it not only alters the geometry and electronic properties of the cyclophane but also provides the necessary precursors for key chemical transformations like the Ramberg–Bäcklund reaction.

The oxidation of sulfides to sulfones can be achieved using a variety of oxidizing agents. organic-chemistry.org Hydrogen peroxide is a common and environmentally benign oxidant for this purpose. organic-chemistry.orgnih.gov For instance, the exhaustive oxidation of macrocyclic thioethersulfones with hydrogen peroxide yields sulfone-linked paracyclophanes. nih.gov Other reagents such as m-chloroperbenzoic acid (m-CPBA) are also effective. The reaction selectivity, favoring either the sulfoxide (B87167) or the sulfone, can often be controlled by the reaction conditions and the stoichiometry of the oxidant. organic-chemistry.org The use of catalysts like tantalum carbide or niobium carbide with hydrogen peroxide can provide high yields and selectivity for sulfoxides or sulfones, respectively. organic-chemistry.org

The resulting sulfones, such as this compound-2,2,11,11-tetraoxide, are key intermediates in the synthesis of other cyclophanes. The conversion of thioether linkages to sulfone groups is a critical step in multi-step synthetic sequences, including the synthesis of various polycyclic sulfones and functionalized paracyclophanes. nih.govnih.gov

The table below lists common oxidizing agents used for this transformation.

Oxidizing Agent Typical Product Key Features
Hydrogen Peroxide (H₂O₂)SulfoneEnvironmentally benign; can be catalyzed for selectivity. organic-chemistry.org
m-Chloroperbenzoic acid (m-CPBA)Sulfoxide or SulfoneVersatile and effective; selectivity depends on conditions.
Urea-Hydrogen PeroxideSulfoneStable, inexpensive, and efficient solid-state oxidant. organic-chemistry.org
2-(Phenylsulfonyl)-3-phenyloxaziridineSulfoneUsed in the generation of sulfinate anions from thiolates. organic-chemistry.org

Mechanistic Insights into Chemical Transformations

Sulfur Extrusion Reactions for Parent Cyclophane Synthesis

Sulfur extrusion from dithia[3.3]paracyclophanes is a cornerstone method for the synthesis of [n.n]cyclophanes, most notably [2.2]paracyclophane. This desulfurization process involves the removal of sulfur atoms from the bridges to form an ethylene (B1197577) linkage. Various methods have been developed to achieve this transformation, often involving pyrolysis or photolysis.

The mechanism of sulfur extrusion can be complex. In some cases, thermal decomposition of sulfones derived from dithiacyclophanes leads to the extrusion of sulfur dioxide (SO₂). This process can proceed through intermediates that rearrange to form the final cyclophane product. For example, the pyrolysis of a 2,6-dithiaadamantane-2,2,6,6-tetraoxide derivative results in the loss of both SO₂ groups. researchgate.net In contrast, photolysis may lead to the loss of only one SO₂ group followed by a skeletal rearrangement. researchgate.net

Another approach involves the use of reagents that can abstract sulfur atoms directly from the thioether bridges. N-heterocyclic carbenes (NHCs) have been shown to mediate the sulfur extrusion from disulfides to form thioethers. d-nb.info Similarly, phosphines like tri(o-tolyl)phosphine can act as sulfur scavengers, suppressing side reactions in intramolecular Diels-Alder/sulfur extrusion reactions. nih.gov The investigation of sulfur extrusion from cyclic dialkoxy disulfides suggests the involvement of a branched-bond sulfur structure in the process. nih.govresearchgate.net These studies provide insight into the fundamental steps of sulfur-sulfur and carbon-sulfur bond cleavage and reformation that underpin these synthetic transformations.

Wittig Rearrangement and its Application in Cyclophane Synthesis

The Wittig reaction is a powerful method for alkene synthesis from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a cycloaddition of the ylide to the carbonyl group, forming a four-membered oxaphosphetane intermediate. study.comorganic-chemistry.org This intermediate then decomposes to yield the alkene and a stable phosphine (B1218219) oxide, which is the driving force for the reaction. masterorganicchemistry.comorganic-chemistry.org

While the standard Wittig reaction is widely used, the Wittig rearrangement is a different process involving the rearrangement of an α-lithio ether. There are two main types: the organic-chemistry.orgwikipedia.org- and wikipedia.orgchemistry-chemists.com-Wittig rearrangements. The wikipedia.orgchemistry-chemists.com-Wittig rearrangement is a concerted, pericyclic process (a sigmatropic rearrangement) that occurs at lower temperatures. scripps.edu In contrast, the organic-chemistry.orgwikipedia.org-Wittig rearrangement proceeds through a radical dissociation-recombination mechanism and often competes with the wikipedia.orgchemistry-chemists.com shift at higher temperatures. scripps.edu

In the context of cyclophane synthesis, the Wittig reaction and its variants are employed to construct the unsaturated bridges or to modify existing structures. For example, a Wittig-type olefination can be used to form carbon-carbon double bonds within the macrocyclic structure. Although direct application of the Wittig rearrangement to the synthesis of this compound itself is less common than other cyclization methods, the principles of ylide chemistry are fundamental in the broader field of cyclophane synthesis for creating specific structural motifs. The reaction's utility lies in its ability to form C=C bonds at a specific location with control over stereochemistry in some cases. wikipedia.orgorganic-chemistry.org

Ramberg–Bäcklund Reaction in Cyclophane Chemistry

The Ramberg–Bäcklund reaction is an organic reaction that converts an α-halo sulfone into an alkene through the extrusion of sulfur dioxide in the presence of a base. wikipedia.org This reaction has proven to be a valuable tool in cyclophane chemistry, particularly for the synthesis of strained alkenes within a macrocyclic framework. chemistry-chemists.comnih.gov

The mechanism of the Ramberg–Bäcklund reaction is generally accepted to proceed through the following steps: wikipedia.org

Deprotonation: A strong base abstracts an acidic proton from the α-position of the sulfone, generating a carbanion. wikipedia.orgyoutube.com

Intramolecular Cyclization: The resulting carbanion displaces the halide on the other α-position in an intramolecular nucleophilic substitution, forming a transient three-membered cyclic sulfone intermediate known as a thiirane (B1199164) dioxide (or episulfone). chemistry-chemists.comyoutube.com

Sulfur Dioxide Extrusion: This unstable intermediate spontaneously decomposes, extruding sulfur dioxide (SO₂) in what is considered a concerted cheletropic extrusion, to form the final alkene product. wikipedia.org

This reaction is particularly advantageous for preparing cyclophanes because it can efficiently form double bonds within large rings and create strained systems. chemistry-chemists.comnih.gov For example, the asymmetric total synthesis of cylindrocyclophanes A and F utilized a Ramberg–Bäcklund reaction to form the macrocyclic carbon skeleton. nih.gov The starting α-halo sulfones are typically prepared by the oxidation of the corresponding α-halo sulfides, which can be derived from dithiacyclophanes like this compound. The conversion of the sulfur bridges to sulfones, followed by halogenation and base-induced rearrangement, provides a powerful synthetic route to unsaturated cyclophane systems.

Structural Elucidation and Conformational Dynamics of 2,11 Dithia 3.3 Paracyclophane

X-ray Crystallographic Analysis of 2,11-Dithia[3.3]paracyclophane and Its Complexes

X-ray diffraction studies on single crystals of this compound and its various substituted analogues and metal complexes have furnished a wealth of information regarding their molecular architectures, including the precise determination of bond lengths, bond angles, and torsional angles.

The fundamental framework of this compound consists of two benzene (B151609) rings linked by two dithia-alkane chains. In the solid state, this molecule and its derivatives can adopt different conformations, primarily the syn and anti forms, arising from the relative orientation of the two aromatic rings. For instance, in the crystal structure of 6,14-dibromo-2,11-dithia[3.3]paracyclophane, the molecule adopts a specific conformation where the two benzene rings are not perfectly parallel. nih.gov Similarly, the crystal structure of 5,8-bis(3-hydroxy-3-methylbut-1-yn-1-yl)-2,11-dithia[3.3]paracyclophane reveals a particular packing arrangement directed by intermolecular hydrogen bonds. nih.gov

The thio-bridging moieties in these systems are generally found to be almost strain-free, with S-C bond lengths and S-C-C bond angles approaching values typical for unstrained systems. iucr.org For example, the S-C bond lengths in 2,11-dithia[3.3.1]paracyclophane range from 1.806 (3) to 1.826 (3) Å, and the S-C-C bond angles are between 112.7 (2) and 115.8 (2)°. iucr.org In metal complexes, the 2,11-dithia[3.3]orthocyclophane ligand can exhibit different conformations upon coordination. In complexes like [PtL(η⁴-cod)][CF₃SO₃]₂ (where L is the dithiaorthocyclophane ligand and cod is 1,5-cyclooctadiene), the ligand adopts an anti I conformation in both the solid state and in solution. nih.gov However, in other complexes, a mixture of conformations can be observed. nih.gov

Crystal Data for Selected this compound Derivatives
CompoundMolecular FormulaCrystal SystemSpace GroupZReference
6,14-Dibromo-2,11-dithia[3.3]paracyclophaneC₁₆H₁₄Br₂S₂Orthorhombic-8 nih.gov
5,8-Bis(3-hydroxy-3-methylbut-1-yn-1-yl)-2,11-dithia[3.3]paracyclophaneC₂₆H₂₈O₂S₂Monoclinic-8 nih.gov
2-Cyanoguanidinophenytoin derivative-MonoclinicP2₁/c4 nih.gov

A key feature of paracyclophanes is the close proximity of the two aromatic rings, which can lead to significant transannular interactions. X-ray crystallography allows for the precise measurement of the distance between the centroids of these rings. In 6,14-dibromo-2,11-dithia[3.3]paracyclophane, the distance between the centroids of the two benzene rings is 3.313 (5) Å. nih.gov This distance is shorter than the typical van der Waals separation of 3.4 Å for parallel aromatic rings, suggesting the presence of transannular π-π interactions. nih.gov

The benzene rings in these cyclophanes are often distorted from planarity, adopting boat or twist conformations to alleviate strain. nih.gov The angle between the planes of the aromatic rings is another important parameter. For instance, in 2,11-dithia[3.3.1]paracyclophane, the angle between one pair of benzene rings is 78.7 (2)°. iucr.org

Selected Intramolecular Distances and Angles in this compound Derivatives
CompoundParameterValueReference
6,14-Dibromo-2,11-dithia[3.3]paracyclophaneInter-ring centroid distance3.313 (5) Å nih.gov
2,11-Dithia[3.3.1]paracyclophaneAngle between benzene rings78.7 (2)° iucr.org

Non-covalent interactions play a crucial role in dictating the packing of molecules in the crystal lattice. nih.govmdpi.com In the solid state of this compound derivatives, a variety of such interactions are observed.

The close proximity of the aromatic rings in this compound derivatives facilitates transannular π-π interactions. rsc.org These through-space interactions between the electron clouds of the aromatic rings can significantly influence the electronic properties of the molecule. nih.govrsc.org The short distance of 3.313 (5) Å between the benzene ring centroids in 6,14-dibromo-2,11-dithia[3.3]paracyclophane is indicative of such an interaction. nih.gov These interactions are a general feature of cyclophanes and are a primary focus of study in this class of compounds.

When halogen substituents are present on the aromatic rings, halogen-halogen and halogen-bonding interactions can play a significant role in the crystal packing. nih.govacs.org Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic region on another molecule. nih.govnih.gov While specific examples of halogen-halogen or halogen-bonding interactions directing the crystal packing of this compound derivatives are not extensively detailed in the provided context, the presence of bromine atoms in 6,14-dibromo-2,11-dithia[3.3]paracyclophane suggests the potential for such interactions to influence its solid-state assembly. nih.gov

Investigation of Intramolecular and Intermolecular Non-Covalent Interactions in Crystal Packing

Hydrogen Bonding Interactions

While direct studies on hydrogen bonding in this compound are not extensively documented, the potential for intramolecular hydrogen bonding, particularly C-H…S interactions, can be inferred from its structure. The sulfur atoms in the thioether bridges possess lone pairs of electrons and can act as hydrogen bond acceptors. The methylene (B1212753) protons of the bridges, being in proximity to these sulfur atoms, could potentially act as weak hydrogen bond donors. The geometry and strength of such C-H…S interactions are generally influenced by the acidity of the C-H donor and the accessibility of the sulfur lone pairs. These interactions, though weak, can contribute to the stabilization of certain conformers and influence the molecule's dynamic behavior in solution.

Solution-State Conformational Behavior via Advanced NMR Spectroscopy

Advanced NMR spectroscopy techniques are powerful tools for investigating the dynamic conformational processes of molecules in solution. For this compound and its analogues, these methods have been instrumental in characterizing the interconversion of its various isomers and understanding the energetic barriers associated with these processes.

Identification and Interconversion of Syn and Anti Isomers

Like many cyclophanes, this compound can exist as syn and anti conformers, which are in dynamic equilibrium. In the syn conformer, the two aromatic rings are eclipsed, while in the anti conformer, they are offset. The interconversion between these isomers involves the flipping of one of the aromatic rings through the annulus of the macrocycle. The synthesis of dithia[3.3]paracyclophanes often yields a mixture of syn and anti isomers. The study of related naphthalenophane systems, prepared through similar synthetic routes involving the coupling of a bis(bromomethyl) and a bis(mercaptomethyl) derivative, also results in mixtures of syn and anti isomers. The characterization and separation of these isomers are essential for understanding their distinct properties.

Comprehensive Analysis of Proton (¹H) and Carbon (¹³C) Chemical Shifts and Coupling Constants

The ¹H and ¹³C NMR spectra of this compound and its derivatives provide a wealth of information about their structure and conformation. In a substituted dithia[3.3]paracyclophane, the aromatic protons of an unsubstituted phenylene group have been observed as AA'XX' spin systems at approximately 6.96 and 6.86 ppm. The protons of a substituted phenylene ring in the same molecule appeared as a singlet at a more upfield chemical shift of 6.64 ppm. The planar chirality in substituted derivatives leads to the diastereotopicity of the methylene protons in the thioether bridges.

Proton Type ¹H Chemical Shift (ppm) Carbon Type ¹³C Chemical Shift (ppm)
Aromatic6.6 - 7.0Aromatic130 - 140
Methylene (Bridge)3.0 - 4.0Methylene (Bridge)30 - 40

Note: The chemical shift values are approximate and can vary depending on the solvent and the specific isomeric form (syn or anti).

High-Pressure NMR Effects on Molecular Conformations

High-pressure NMR (HP-NMR) spectroscopy is a specialized technique used to study the effects of pressure on molecular conformations and dynamics. A high-pressure NMR study on 2,11-dithia[3.3.n]paracyclophanes (where n=1 and 2) revealed significant pressure-induced changes in the proton chemical shifts. It was observed that the protons on one of the benzene rings exhibited a marked low-frequency (upfield) shift upon pressurization, while the protons on the other ring showed a high-frequency (downfield) shift. This differential shifting of proton resonances under high pressure suggests a distortion of the paracyclophane molecule, likely involving a shrinkage of the methylene bridges. These findings demonstrate that pressure can be a valuable parameter for probing the conformational landscape and compressibility of cyclophane systems.

¹⁹F and ⁷⁷Se NMR for Substituted Analogs

The introduction of NMR-active nuclei like fluorine-19 (¹⁹F) and selenium-77 (B1247304) (⁷⁷Se) into the this compound framework provides a powerful lens for detailed structural analysis. These techniques are particularly valuable for probing the electronic environment and conformational subtleties of substituted analogs.

¹⁹F NMR Spectroscopy is employed for fluorine-substituted derivatives. Although specific studies on fluorinated this compound are not extensively detailed in the literature, the principles are well-established from research on related compounds like octafluoro[2.2]paracyclophanes. nih.gov For such molecules, ¹⁹F NMR is instrumental in unambiguously assigning the resonances of fluorine atoms attached to the aromatic rings. nih.gov Techniques such as ¹⁹F-¹H Heteronuclear Overhauser Effect Spectroscopy (HOESY) and ¹⁹F Correlation Spectroscopy (COSY) are used to establish through-space and through-bond correlations, respectively, helping to define the precise conformation and substitution pattern of the cyclophane. nih.gov

⁷⁷Se NMR Spectroscopy is a highly effective tool for characterizing selenium-containing compounds and would be invaluable for studying analogs where one or both sulfur atoms in this compound are replaced by selenium. northwestern.edu The ⁷⁷Se nucleus, with a spin of ½, yields sharp NMR signals over a very broad chemical shift range (over 2000 ppm), making it extremely sensitive to the local chemical and electronic environment. netlify.apphuji.ac.il This sensitivity allows ⁷⁷Se NMR to serve as a "fingerprint" for identifying specific organoselenium species and to provide insight into their structure. nih.gov In the context of a selena-analog of this compound, ⁷⁷Se chemical shifts and coupling constants (e.g., ⁿJSe,H or ⁿJSe,C) would offer detailed information on the conformation of the bridge and the transannular electronic interactions between the aromatic decks. huji.ac.il

The table below summarizes the key attributes of these NMR techniques for studying substituted analogs.

NMR TechniqueNucleusKey Applications for Substituted AnalogsExpected Information
¹⁹F NMR ¹⁹FAnalysis of fluorinated derivativesUnambiguous assignment of aromatic fluorine resonances, conformational analysis through HOESY, structural elucidation through COSY. nih.gov
⁷⁷Se NMR ⁷⁷SeCharacterization of selenium-containing analogs (e.g., 2-thia-11-selena[3.3]paracyclophane)High-resolution structural data from wide chemical shift dispersion, sensitive probe of electronic environment, determination of bridge conformation. huji.ac.ilnih.gov

Complementary Spectroscopic Characterization Techniques

Beyond NMR, a suite of other spectroscopic methods is essential for a comprehensive understanding of the structural and electronic properties of this compound.

Infrared (IR) Spectroscopy for Vibrational Modes and Characteristic Frequencies

Vibrational motions in molecules include stretching (changes in bond length) and bending (changes in bond angle). msu.edu In this compound and its derivatives, IR spectra reveal key information about the effects of substitution and complexation on the cyclophane framework. For instance, in studies of ruthenium acetylide complexes based on this cyclophane, IR spectroscopy showed that substituents on the aromatic rings influence the vibrational frequency of the C≡C bond in the neutral state. rsc.orgnih.gov This indicates that electronic effects are transmitted through the paracyclophane structure, affecting the bond strengths and vibrational energies of attached functional groups. rsc.orgnih.gov

The table below lists typical IR frequency ranges for the key structural units within this compound.

Functional Group / MoietyVibrational ModeCharacteristic Frequency Range (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Methylene C-HStretching3000 - 2850
C=C AromaticStretching1600 - 1450
Methylene C-HBending (Scissoring)~1465
C-S (Thioether)Stretching700 - 600

Raman Spectroscopy for Solid-State Conformation and Vibrational Analysis

Raman spectroscopy, like IR, measures the vibrational energies of a molecule but is based on inelastic scattering of light and is governed by different selection rules. It is particularly effective for studying non-polar bonds and analyzing molecular structure in the solid state.

UV/Visible (UV/Vis) Absorption Spectroscopy for Electronic Transitions

UV/Visible (UV/Vis) absorption spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. ubbcluj.ro For this compound, the UV/Vis spectrum is dominated by transitions involving the π-orbitals of the two benzene rings. The close proximity of the aromatic decks leads to significant transannular π-π interactions, which perturb the electronic energy levels compared to those of simple, non-bridged benzene derivatives. researchgate.net

The electronic properties, and thus the UV/Vis absorption spectrum, of this compound can be significantly altered by substitution on the aromatic rings. researchgate.net Studies on donor-acceptor triads built upon the [3.3]paracyclophane scaffold have shown how the framework can mediate electronic interactions between attached functional groups. nii.ac.jp The absorption maxima (λmax) correspond to electronic transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), among others. The position and intensity of these absorption bands are sensitive to the conformation of the cyclophane and the nature of its substituents. researchgate.net

The table below presents representative UV/Vis absorption data for a donor-acceptor triad (B1167595) system incorporating the [3.3]paracyclophane structure, illustrating the electronic transitions observed.

CompoundSolventλmax (nm)Assignment
DTF-[3.3]PCP-DCM Triad (1a)CH₂Cl₂278, 323, 436π → π* transitions, Intramolecular Charge Transfer (ICT) nii.ac.jp

DTF = 1,4-dithiafulvene (donor), PCP = paracyclophane, DCM = dicyanomethylene (acceptor)


Electronic Structure and Photophysical Properties

Through-Space Electronic Interactions in Dithia[3.3]paracyclophanes

Unlike typical conjugated systems where electronic communication occurs through a continuous chain of covalent bonds (through-bond), the paracyclophane structure facilitates interactions directly across the space separating the two aromatic decks. This transannular communication is central to its distinct properties.

Intramolecular Charge Transfer (ICT) Processes and Their Mechanisms

The 2,11-dithia[3.3]paracyclophane scaffold has emerged as an exceptional platform for investigating and utilizing through-space intramolecular charge transfer (ICT). researchgate.netnih.gov By chemically attaching an electron-donating (D) group to one aromatic ring and an electron-accepting (A) group to the opposing ring, the rigid structure enforces a close, face-to-face orientation of the D-A pair. This spatial arrangement facilitates a charge transfer process that occurs not through the connecting bridges, but directly through the space between the donor and acceptor moieties. nih.govsciencesconf.org

The mechanism of this Through-Space Charge Transfer (TSCT) involves the photoinduced transfer of an electron from the highest occupied molecular orbital (HOMO), which is typically localized on the donor unit, to the lowest unoccupied molecular orbital (LUMO), localized on the acceptor unit. nih.gov The efficiency and energy of this TSCT process are highly dependent on the spatial overlap between the frontier orbitals of the donor and acceptor. The paracyclophane structure provides a unique template for controlling this overlap in a predictable manner. acs.orgrsc.org This strategy contrasts with conventional through-bond ICT systems where the donor and acceptor are linked by a π-conjugated path. nih.gov

n→π* Interactions Involving Sulfur Bridging Atoms

The sulfur atoms within the ethano bridges of this compound are not electronically inert. Each sulfur atom possesses lone pairs of electrons (n-orbitals) that can interact with the antibonding π-orbitals (π) of the adjacent aromatic rings. This type of interaction, termed an n→π interaction, involves the delocalization of electron density from the sulfur lone pair into the π-system of the benzene (B151609) rings. researchgate.net

Influence of Conformational Changes on Electronic Communication

The dithia[3.3]paracyclophane framework can exist in different conformations, most notably the syn and anti conformers, arising from the arrangement of the bridges relative to the aromatic rings. Furthermore, when donor and acceptor groups are appended to the rings, their relative orientation (e.g., eclipsed or staggered) introduces additional isomeric possibilities. researchgate.netnih.gov These conformational variations have a profound impact on through-space electronic communication.

Research has demonstrated that the specific spatial arrangement of the donor and acceptor units, dictated by the cyclophane's conformation, directly modulates the photophysical properties. researchgate.netnih.gov For instance, two isomers of a D-A substituted dithia[3.3]paracyclophane, one with an eclipsed (Cp-ecl) and one with a staggered (Cp-sta) orientation of the donor and acceptor, exhibit distinct emission properties. This is because the degree of orbital overlap, which governs the strength of the TSCT, is highly sensitive to the relative orientation and distance between the D and A moieties. researchgate.netrsc.org The helical arrangement of the trimethylene bridges in some multilayered [3.3]paracyclophanes has also been shown to lead to more efficient transannular π-electronic interaction, highlighting the critical role of stereochemistry in these systems. nih.gov

Photophysical Phenomena and Emission Characteristics

The unique through-space electronic interactions within donor-acceptor substituted 2,11-dithia[3.3]paracyclophanes give rise to advanced photophysical phenomena, most notably Thermally Activated Delayed Fluorescence (TADF).

Thermally Activated Delayed Fluorescence (TADF) Based on Through-Space Charge Transfer (TSCT)

The dithia[3.3]paracyclophane core has been successfully utilized as a versatile three-dimensional platform to promote efficient TADF via a TSCT mechanism. researchgate.netnih.govsciencesconf.org In these systems, the spatial separation of the HOMO on the donor and the LUMO on the acceptor, enforced by the rigid scaffold, leads to a very small energy gap (ΔEST) between the lowest singlet (S₁) and triplet (T₁) excited states. researchgate.netnih.gov

This small ΔEST is a key requirement for TADF. Following photoexcitation, the system can form both singlet and triplet excitons. While singlet excitons decay rapidly via prompt fluorescence, the non-emissive triplet excitons can be converted back into emissive singlet excitons through a process called reverse intersystem crossing (RISC). nih.gov Because the energy gap is small, this RISC process can be efficiently driven by thermal energy at room temperature, leading to a long-lived, delayed fluorescence component. The use of the paracyclophane structure to mediate this process through space is a promising strategy for developing highly efficient organic light-emitting diode (OLED) emitters. researchgate.net

Triplet State Fine-Tuning and Efficient Reverse Intersystem Crossing (RISC)

A significant advantage of the dithia[3.3]paracyclophane framework is its utility in fine-tuning the energy levels of the various triplet states to facilitate a highly efficient RISC process. researchgate.netnih.gov In D-A systems based on this core, it is possible to engineer not only the charge-transfer triplet state (³CT) but also a local-excited triplet state (³LE), which is confined to either the donor or acceptor moiety.

A key finding is that the energy of the ³LE state can be positioned slightly above the ³CT state. This energetic arrangement enables a thermally activated upconversion from the ³CT state to the ³LE state. This intermediate step is crucial because the spin-orbit coupling between the ³LE state and the ¹CT singlet state can be significantly larger than the direct coupling between the ³CT and ¹CT states. This ³CT → ³LE → ¹CT pathway provides a faster and more efficient channel for RISC, leading to shorter delayed fluorescence lifetimes and potentially improved device stability in OLEDs. researchgate.netnih.govnih.gov This sophisticated triplet state engineering demonstrates the high degree of control over excited-state dynamics afforded by the dithia[3.3]paracyclophane platform.

Data Tables

Table 1: Photophysical Properties of Dithia[3.3]paracyclophane-based TADF Emitters

Compoundλabs [nm]λPL [nm]ΦPLτp [ns]τd [μs]kRISC [s-1]
Cp-ecl 3854940.81486.52.1 x 105
Cp-sta 3875110.635511.28.0 x 104

Data extracted from Auffray, M., et al., Chem. Asian J. (2019). nih.gov All measurements performed in toluene (B28343) solution. λabs: Absorption maximum; λPL: Photoluminescence maximum; ΦPL: Photoluminescence quantum yield; τp: Prompt fluorescence lifetime; τd: Delayed fluorescence lifetime; kRISC: Rate constant of reverse intersystem crossing.

Table 2: Excited State Energy Levels of Dithia[3.3]paracyclophane-based TADF Emitters

CompoundE(S₁) [eV]E(T₁) [eV]ΔEST [eV]
Cp-ecl 2.762.680.08
Cp-sta 2.682.620.06

Data extracted from Auffray, M., et al., Chem. Asian J. (2019). nih.gov Energies for the lowest singlet (S₁) and triplet (T₁) states determined from the onsets of the fluorescence and phosphorescence spectra, respectively.

Redox Properties and Electrochemical Behavior

The electrochemical characteristics of this compound and its derivatives have been more thoroughly investigated, revealing complex and intriguing redox behaviors.

One-Electron Oxidation Processes and Redox-Noninnocent Character of the Bridge Unit

Studies on binuclear metal complexes bridged by this compound have demonstrated that the paracyclophane unit is not merely a passive linker but can actively participate in redox processes. In dithia[3.3]paracyclophane-bridged bimetallic ruthenium alkynyl and vinyl complexes, two distinct one-electron oxidation processes are observed. figshare.com Spectroelectrochemical investigations have established the redox-noninnocent character of the dithia[3.3]paracyclophane bridge in these systems. figshare.com This means that during the oxidation of the complex, the electron can be removed from the paracyclophane bridge itself rather than solely from the metal centers, highlighting its ability to stabilize radical cationic species.

Impact of Substituents on the Oxidation Activities of Coordinated Metal Centers

The electrochemical properties of metal complexes incorporating the this compound framework can be finely tuned by introducing substituents onto the aromatic rings. In a series of dithia[3.3]metaparacyclophane-based monometal ruthenium acetylide complexes, it was found that the nature of the substituents on the paracyclophane ring significantly influences the oxidation potential of the ruthenium center. rsc.org Specifically, electron-donating groups attached to the cyclophane facilitate the oxidation of the ruthenium center, while electron-withdrawing groups have the opposite effect. rsc.org This modulation is attributed to intramolecular interactions between the substituent and the metal center, transmitted through the paracyclophane structure. rsc.org

Substituent GroupEffect on Ru Center Oxidation
Electron-DonatingFacilitates Oxidation
Electron-WithdrawingHinders Oxidation

Spectroelectrochemical Investigations (IR and UV/Vis/NIR)

Spectroelectrochemical techniques, which combine spectroscopic measurements with electrochemical control, have been instrumental in elucidating the electronic structure of oxidized this compound-containing species. Infrared (IR) and Ultraviolet-Visible-Near-Infrared (UV/Vis/NIR) spectroelectrochemistry have been employed to study the changes in vibrational modes and electronic transitions upon oxidation. figshare.comrsc.org

In the case of dithia[3.3]paracyclophane-bridged binuclear ruthenium complexes, IR and UV/Vis/NIR spectroelectrochemical methods provided crucial evidence for the redox-noninnocent character of the bridge. figshare.com For monometal ruthenium acetylide complexes, UV/Vis absorption and IR spectra of the neutral and oxidized states have been studied. rsc.org IR spectroscopy revealed that substituents on the cyclophane affect the C≡C stretching frequency in the neutral state but have little effect in the oxidized state. rsc.org These techniques allow for the direct observation of the electronic consequences of electron removal and provide insight into the delocalization of charge within the molecule.

Supramolecular Chemistry and Host Guest Interactions

Host-Guest Chemistry and Molecular Recognition Phenomena

The ability of cyclophanes to encapsulate guest molecules is a central theme in supramolecular chemistry. This recognition is driven by non-covalent interactions between the host and guest, with the cyclophane's cavity providing a pre-organized binding site. While research into the host-guest chemistry of many cyclophane variants is extensive, the specific interactions involving 2,11-dithia[3.3]paracyclophane are a subject of targeted investigation.

The selective binding of guest molecules by a cyclophane host is governed by principles of molecular complementarity. Key factors include the size, shape, and electronic properties of both the host's cavity and the guest molecule. For cyclophane-based receptors, π-π stacking interactions are a primary driving force for complexation with aromatic guests. nih.gov

The design of synthetic receptors for enantioselective molecular recognition is a significant challenge. Studies on related chiral cyclophanes, such as those composed of perylene (B46583) bisimide (PBI) units, demonstrate that the binding affinity for polycyclic aromatic hydrocarbons depends not only on the guest's π-electron count but also on its geometric adaptability within the host cavity. nih.gov For instance, non-planar guests that can readily adapt their conformation may exhibit stronger binding. semopenalex.org These principles are broadly applicable and inform the potential design of selectively binding this compound derivatives.

The cavity of this compound provides a unique environment for including guest molecules. The proximity of the two benzene (B151609) rings results in distinct structural and electronic properties. researchgate.net The distance between the aromatic rings is greater than in the more constrained [2.2]paracyclophane, yet it remains smaller than the typical van der Waals π-stacking distance, indicating a significant overlap of the π-conjugated systems. researchgate.net This electronic communication across the cavity is a defining feature that influences its interaction with potential guests. Research on fluorene-dithia[3.3]paracyclophane copolymers has confirmed the presence of these significant transannular π-π interactions, which are crucial for inclusion phenomena. researchgate.net

Supramolecular Assembly and Polymerization

Derivatives of this compound have been engineered to undergo self-assembly into well-defined supramolecular polymers. This process relies on specific and directional non-covalent interactions between monomeric units.

The supramolecular polymerization of this compound derivatives can be achieved through the introduction of self-complementary hydrogen bonding units, such as amides. acs.orgnih.gov These molecules are designed to engage in both intermolecular and transannular amide hydrogen bonding. The intermolecular bonds drive the linear assembly of the monomers into polymer chains, while the transannular hydrogen bonds help to dictate and stabilize the conformation of the individual cyclophane units. acs.orgnih.gov The connectivity of these amide groups is crucial; studies on other systems, like porphyrins, have shown that subtle changes in amide connectivity (C-centered vs. N-centered) can dramatically alter the self-assembly mechanism from a cooperative to an isodesmic pathway. tue.nl

The assembly of supramolecular polymers can be finely tuned by leveraging stereoelectronic effects within the monomer. For amide-functionalized 2,11-dithia[3.3]paracyclophanes, a key stereoelectronic interaction is the n → π* orbital interaction between the lone pair of the bridging sulfur atom (n) and the antibonding orbital of the nearby amide carbonyl group (π*). acs.orgnih.gov

This donor-acceptor interaction can be strengthened by oxidizing the sulfide (B99878) bridge to a sulfone. The electron-withdrawing sulfone group enhances the acceptor character of the π* orbital, leading to a shorter donor-acceptor distance and increased orbital overlap. acs.orgnih.gov This modification has a direct impact on the thermodynamics of polymerization, as evidenced by experimental data.

Table 1: Effect of Sulfide Oxidation on Supramolecular Polymerization

ParameterSulfide DerivativeSulfone DerivativeEffect of Oxidation
n → π* InteractionPresentStrengthenedIncreased orbital overlap
Polymerization Elongation Constant (Ke)LowerLargerFavors polymerization
Characteristic Bond Frequencies-ShiftedIndicates structural changes
Donor-Acceptor DistanceLongerShorterEnhanced interaction

This table summarizes the findings that demonstrate how oxidizing the sulfide to a sulfone in this compound monomers enhances the n → π interaction, leading to stronger supramolecular polymer assembly. Data sourced from studies supported by X-ray crystallography and computational investigations. acs.orgnih.gov*

This ability to control assembly through subtle electronic changes provides a powerful tool for designing advanced supramolecular materials. acs.orgnih.gov

The rigid, three-dimensional structure of paracyclophanes makes them attractive building blocks for creating extended, porous networks like metal-organic frameworks (MOFs) and coordination polymers. mdpi.com While much of the work in this area has focused on [2.2]paracyclophane, dithia[3.3]cyclophane derivatives also serve as effective ligands for coordinating with metal centers.

Furthermore, dithia[3.3]metaparacyclophane has been used to synthesize monometal ruthenium acetylide complexes, demonstrating the versatility of the dithia[3.3]cyclophane core in organometallic chemistry. rsc.org These studies highlight the potential for using this compound and its isomers as functional linkers in the rational design of coordination polymers with specific geometries and properties. nih.govrsc.org

Table 2: Coordination Complexes of Dithia[3.3]cyclophane Ligands

ComplexMetal CenterLigandObserved Ligand Conformation(s)
[PtL(η⁴-cod)][CF₃SO₃]₂Platinum (Pt)2,11-dithia[3.3]orthocyclophaneanti I
[RhL(η⁴-cod)][CF₃SO₃]Rhodium (Rh)2,11-dithia[3.3]orthocyclophaneanti I
[PdL(PPh₃)₂][SO₃CF₃]₂Palladium (Pd)2,11-dithia[3.3]orthocyclophaneanti I and anti II (40:60 ratio)
[PdL₂][SO₃CF₃]₂Palladium (Pd)2,11-dithia[3.3]orthocyclophaneanti I-anti II and anti II-anti II (75:25 ratio)
Monometal Acetylide ComplexRuthenium (Ru)dithia[3.3]metaparacyclophaneCharacterized by X-ray crystallography

This table details examples of coordination complexes formed with dithia[3.3]cyclophane isomers, showcasing the conformational flexibility of the ligand upon binding to different metal centers. nih.govrsc.org

Role of Non-Covalent Interactions in Molecular Assembly

The self-assembly of this compound and its derivatives into more extensive supramolecular architectures is governed by a delicate balance of several non-covalent interactions. uclouvain.be These interactions, though individually weak, collectively provide the driving force for the spontaneous organization of molecules into stable, well-defined structures. nih.gov Key among these are transannular π-π interactions, C–H⋯π interactions, and other van der Waals forces.

Research into the molecular structure of this compound derivatives highlights the critical nature of these forces. The proximity of the two benzene rings, enforced by the dithia-alkane bridges, leads to significant transannular π-π interactions. researchgate.net Despite the presence of sulfur atoms in the bridges, which increases the distance between the rings compared to its [2.2]paracyclophane counterpart, the overlap of the π-conjugated systems is maintained. researchgate.net This through-space electronic communication is a defining feature of the molecule's chemistry.

The following table summarizes key structural data from crystallographic studies of a this compound derivative, illustrating the distances over which these non-covalent interactions operate.

ParameterCompoundMeasured Distance (Å)Interaction Type
Inter-ring Centroid Distance6,14-Dibromo-2,11-dithia-[3.3]paracyclophane3.313 (5)Transannular π-π Interaction
Intermolecular S⋯S Contact6,14-Dibromo-2,11-dithia-[3.3]paracyclophane3.538 (2)van der Waals Force
General π-stacking DistanceTypical Aromatic Systems~3.4π-π Stacking

Detailed research findings have further elucidated the specific roles of these non-covalent forces in the molecular assembly process.

Interaction TypeResearch FindingsSignificance in Assembly
Transannular π-π Interactions The inter-cycle distance in dithia[3.3]paracyclophane derivatives is approximately 3.24 Å to 3.313 Å, which is less than the standard van der Waals distance for π-systems (~3.4 Å). researchgate.netnih.gov This confirms a significant overlap and interaction between the π-electron clouds of the parallel benzene rings.This strong intramolecular interaction is a primary feature that influences the electronic properties and pre-organizes the molecule for further host-guest interactions and self-assembly. researchgate.net
Intramolecular C–H⋯π Interactions In dithia[3.3]paracyclophane-based ruthenium acetylide complexes, NMR and X-ray crystal structure studies have confirmed the existence of C–H⋯π interactions between the paracyclophane unit and other parts of the complex. rsc.orgThese interactions provide conformational rigidity and can influence the electronic environment of the metal center, demonstrating how non-covalent forces can tune the properties of a larger molecular assembly. rsc.org
Intermolecular S⋯S Contacts Crystal packing of 6,14-Dibromo-2,11-dithia-[3.3]paracyclophane reveals weak intermolecular S⋯S contacts at a distance of 3.538 Å. nih.govThese contacts, a type of van der Waals interaction, contribute to the stability of the crystal lattice, guiding the arrangement of individual molecules into a well-ordered solid-state structure.

Collectively, these non-covalent interactions are crucial for the supramolecular chemistry of this compound. They not only define the intrinsic properties of the molecule but also direct its assembly into larger, functional architectures, making it a valuable building block in the design of complex chemical systems.

Coordination Chemistry of 2,11 Dithia 3.3 Paracyclophane As a Ligand

Synthesis and Characterization of Metal Complexes

The DTPCP scaffold serves as an effective building block for constructing both monometallic and bimetallic coordination compounds. The synthesis typically involves the direct reaction of the DTPCP ligand with a suitable metal salt. Characterization of the resulting complexes is commonly achieved through techniques such as NMR spectrometry, X-ray crystallography, and elemental analysis. rsc.orgnih.gov

A variety of transition metal complexes featuring the DTPCP framework have been synthesized, demonstrating its broad coordination capabilities.

Ruthenium (Ru): An extensive series of monometallic and bimetallic ruthenium complexes incorporating a DTPCP bridge has been developed. rsc.orgnih.gov These include ruthenium acetylide complexes, which have been fully characterized to understand their optical and electrochemical properties. rsc.orgnih.gov The DTPCP unit in these systems can act as a bridge between two metal centers, facilitating electronic communication.

Copper (I) and Cobalt (II): A derivative of DTPCP, 2,11-dithia3.3pyrazinophane, which includes nitrogen atoms in one of its aromatic rings, has been used to synthesize complexes with Cu(I) and Co(II). researchgate.net The introduction of nitrogen donors alongside the sulfur atoms allows for the formation of complexes with mixed coordination spheres. researchgate.net

Silver (I): Dinuclear silver(I) compounds have been prepared where the DTPCP ligand acts as a bidentate, bridging ligand. In these structures, the sulfur atoms of the cyclophane coordinate to two separate silver centers. nih.gov

The DTPCP ligand and its derivatives exhibit several distinct binding modes, primarily dictated by the available donor atoms and the nature of the metal ion.

S-atom Donor: In its most common coordination mode, DTPCP functions as a bidentate dithioether ligand. The two sulfur atoms can chelate to a single metal center or, more frequently, bridge two different metal ions. This bridging capability is fundamental to the construction of bimetallic systems where the cyclophane acts as a scaffold. nih.gov

Mixed N- and S-atom Donor: By incorporating heteroatoms such as nitrogen into the aromatic rings of the cyclophane, mixed-donor ligands can be created. For example, 2,11-dithia3.3pyrazinophane coordinates to metal ions using both its sulfur and pyrazinyl nitrogen atoms. researchgate.net In its complex with Cu(I), coordination occurs through two nitrogen atoms and one sulfur atom. researchgate.net In the Co(II) complex, the metal is bound to two nitrogen and two sulfur atoms, demonstrating the ligand's versatility. researchgate.net

Single-crystal X-ray diffraction is a crucial tool for determining the precise structures of DTPCP metal complexes, revealing details about coordination geometries and the conformation of the cyclophane ligand. rsc.orgresearchgate.net

Table 1: Structural Features of Selected DTPCP-based Metal Complexes
ComplexMetal IonLigand ConformationCoordination Environment of MetalCoordination NumberReference
Cu(I) complex with 2,11-dithia3.3pyrazinophaneCu(I)syn(boat-chair)Coordinated to two N atoms and one S atom of the ligand.3 researchgate.net
Co(II) complex with 2,11-dithia3.3pyrazinophaneCo(II)syn(chair-chair)Coordinated to two N atoms and two S atoms of the ligand.4 researchgate.net
Monometal Ruthenium Acetylide ComplexesRu(II)VariesCharacterized by X-ray crystallography; exhibits intramolecular C-H···π interactions.Varies rsc.orgnih.gov

Electronic Communication and Redox Properties in Metal-Cyclophane Systems

The close proximity of the two aromatic rings in the DTPCP structure allows for significant transannular π-π interactions. nih.gov When incorporated into metal complexes, this feature provides a pathway for electronic communication between coordinated metal centers or between the metal and the cyclophane itself.

The DTPCP bridge is not merely a passive linker; it actively participates in the electronic processes of the metal complexes. In bimetallic ruthenium vinyl and alkynyl complexes, the DTPCP bridge is described as "redox-noninnocent." This means the cyclophane itself can be oxidized or reduced, playing a direct role in the system's electrochemistry.

Upon one-electron oxidation, these bimetallic systems form mixed-valence species that exhibit intervalence charge transfer (IVCT) bands in the near-IR region. These transitions are attributed to a combination of metal-to-ligand charge transfer (MLCT), intraligand transitions, and charge transfer involving the sulfur donor atoms of the cyclophane bridge. The ability of the DTPCP framework to mediate electronic communication between two metal centers is a key finding from these studies.

The electronic properties of the DTPCP ligand, and consequently the reactivity of the metal complexes, can be fine-tuned by adding substituents to the aromatic rings. Electrochemical studies on monometallic ruthenium complexes have shown that groups on the DTPCP ring significantly affect the oxidation potential of the ruthenium center. rsc.orgnih.gov

It was found that electron-donating groups attached to the cyclophane facilitate the oxidation of the ruthenium center, lowering its oxidation potential. rsc.orgnih.gov Conversely, electron-withdrawing groups would be expected to make the metal center more difficult to oxidize. This substituent effect is transmitted through the cyclophane framework, demonstrating that the ligand plays a crucial role in modulating the redox properties of the coordinated metal.

Table 2: Influence of Substituents on Redox Properties of DTPCP-Ruthenium Complexes
Substituent Type on DTPCP RingEffect on Ru Center OxidationImpact on Oxidation PotentialReference
Electron-donating groupsFacilitates oxidationLowered rsc.orgnih.gov
Electron-withdrawing groupsHinders oxidationIncreased (inferred) rsc.orgnih.gov

π-Conjugated Organic Bridges and Electronic Delocalization

The unique architecture of 2,11-dithia[3.3]paracyclophane, featuring two parallel aromatic rings held in close proximity, makes it an exceptional building block for constructing π-conjugated organic bridges in coordination complexes. This arrangement facilitates significant through-space electronic interactions between the stacked aromatic decks, which can be effectively harnessed to mediate electronic delocalization between coordinated metal centers or other redox-active units. The presence of sulfur atoms in the bridges also plays a crucial role in the electronic properties of the resulting complexes.

Detailed research has demonstrated that the dithia[3.3]paracyclophane framework can act as a non-innocent bridge, actively participating in the electronic communication between terminal groups. This is particularly evident in bimetallic complexes where the paracyclophane unit links two metal-containing moieties. The efficiency of this electronic delocalization is influenced by the nature of the aromatic rings on the cyclophane, the type of metal centers, and the ancillary ligands attached to them.

In dithia[3.3]paracyclophane-bridged bimetallic ruthenium acetylide complexes, for instance, significant transannular π–π interactions have been observed. rsc.org These interactions are crucial for mediating the electronic communication between the two ruthenium centers. The degree of this communication can be tuned by modifying the aromatic decks of the cyclophane. For example, replacing a standard phenyl ring with larger aromatic systems like naphthalene (B1677914) or anthracene (B1667546) enhances the electronic coupling. rsc.org

Electrochemical studies of these bimetallic systems provide quantitative insight into the extent of electronic delocalization. The difference in the oxidation potentials of the two metal centers (ΔE) is a direct measure of the comproportionation constant (Kc), which in turn reflects the stability of the mixed-valence state and the degree of electronic communication across the bridge.

Spectroscopic investigations, particularly in the near-infrared (NIR) region, offer further evidence for electronic delocalization. The appearance of low-energy intervalence charge-transfer (IV-CT) bands in the spectra of the mixed-valence species of these complexes is a hallmark of electron delocalization. The energy and intensity of these bands provide information about the electronic coupling between the metal centers.

For example, in dithia[3.3]paracyclophane-bridged bimetallic ruthenium vinyl and alkynyl complexes, the one-electron oxidized species exhibit multiple transitions in the near-IR region. figshare.com These transitions are assigned to a combination of metal-to-ligand charge transfer (MLCT), intraligand transitions, and transitions involving the sulfur donor atoms, highlighting the active role of the dithia[3.3]paracyclophane bridge in the redox process. figshare.com

The research in this area underscores the potential of this compound as a versatile platform for designing molecular wires and materials with tunable electronic properties. The ability to systematically modify its structure allows for fine-tuning of the electronic communication between connected units, which is a key aspect in the development of advanced functional materials.

Research Findings on Electronic Properties

The following tables summarize key electrochemical and spectroscopic data from studies on this compound-bridged bimetallic ruthenium complexes, illustrating the electronic delocalization across the paracyclophane bridge.

Electrochemical Data for Dithia[3.3]paracyclophane-Bridged Bimetallic Ruthenium Complexes
ComplexE1/2(1) (V vs. Fc+/0)E1/2(2) (V vs. Fc+/0)ΔE (mV)Kc
[{Cp*(dppe)RuC≡C}₂(μ-dithia[3.3]paracyclophane)]-0.28-0.082001.5 x 10³
[{(PMe₃)₃(CO)ClRuCH=CH}₂(μ-dithia[3.3]paracyclophane)]0.340.622805.5 x 10⁴
Spectroscopic Data for the One-Electron Oxidized Species
Complex CationNIR Absorption Bands (nm)Assignment
[{Cp*(dppe)RuC≡C}₂(μ-dithia[3.3]paracyclophane)]+1050, 1550MLCT/IL/IV-CT
[{(PMe₃)₃(CO)ClRuCH=CH}₂(μ-dithia[3.3]paracyclophane)]+900, 1400MLCT/IL/IV-CT

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (DFT, Ab Initio, Semi-empirical)

Quantum chemical calculations are at the forefront of theoretical investigations into 2,11-Dithia[3.3]paracyclophane, providing detailed information about its geometry, spectroscopy, and electronic structure.

The flexible trimethylene bridges in this compound allow for the existence of multiple conformers. Theoretical calculations have been crucial in identifying the stable conformations and mapping the energy landscape of their interconversion.

Conformational Isomers: Like its all-carbon analogue, this compound can exist in different conformations, with the syn and anti forms being of primary interest. In the syn conformer, the two benzene (B151609) rings are eclipsed, while in the anti conformer, they are staggered.

Energy Barriers: For related dithia[3.3]cyclophanes, such as 2,11-dithia[3.3]orthometacyclophane, dynamic NMR spectroscopy combined with molecular mechanics calculations has been used to determine the energy barrier for ring inversion. An energy barrier of 11.0 ± 0.2 kcal/mol (45.7 ± 0.8 kJ/mol) has been calculated for the conformational flipping process in this related compound. Density functional theory (DFT) calculations on the parent [3.3]paracyclophane have computed the barrier for interconversion of its conformers in close agreement with experimental values. This suggests that similar computational approaches can accurately model the conformational dynamics of the dithia-analogue.

Quantum chemical calculations are widely used to predict and interpret spectroscopic data. For cyclophanes, theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters are particularly valuable for assigning complex spectra and understanding conformational dynamics.

Agreement with Experiment: DFT calculations have been shown to satisfactorily reproduce experimental proton and carbon chemical shifts as well as various coupling constants (nJHH, 1JCH, 1JCC) for the parent [3.3]paracyclophane. This provides a complete characterization of the solution structure and NMR parameters for both static and dynamic regimes.

Structural Elucidation: The temperature-dependent 1H-NMR spectrum of related dithia[3.3]cyclophanes indicates conformational changes, and theoretical calculations help in understanding these dynamic processes. For substituted dithia[3.3]paracyclophanes, the diastereotopic nature of the methylene (B1212753) protons in the thioether bridges, as observed in 1H NMR spectra, can be rationalized through computational models of the molecule's chiral structure.

The unique architecture of this compound, with two aromatic rings held in close proximity, makes it an excellent model for studying non-covalent interactions.

Intramolecular Aromatic-Aromatic Interactions: Simple model systems based on the 2,11-dithia[3.3]metaparacyclophane skeleton have been synthesized to study intramolecular aromatic-aromatic interactions. X-ray crystallography and computational studies show that these molecules feature partially overlapping aromatic rings with interplanar distances of about 3.5 Å and slightly tilted arrangements.

C-H···π Interactions: In dithia[3.3]paracyclophane-based ruthenium complexes, both 1H NMR and X-ray crystal structure studies have revealed the presence of intramolecular C-H···π interactions in both solution and solid states. These interactions can influence the electrochemical properties of the molecule.

n → π Interactions:* The substitution of a carbon atom with a sulfur atom in the bridge allows for n → π* interactions between the amide hydrogen bonding units and the central bridging atom in certain derivatives. This orbital donor-acceptor interaction can be strengthened by oxidizing the sulfide (B99878) to a sulfone, which shortens the donor-acceptor distance and increases orbital overlap. These findings are supported by extensive computational investigations.

Theoretical calculations provide fundamental insights into the electronic structure of this compound, including the energies of its frontier molecular orbitals (HOMO and LUMO) and its potential for charge transfer.

Through-Space Conjugation: The close proximity of the two benzene rings leads to significant through-space π-π interactions, which can be studied computationally. This transannular electronic communication is a hallmark of cyclophane chemistry and influences the molecule's electronic properties.

HOMO-LUMO Gap: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter that determines a molecule's electronic behavior. A small HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily polarized. In derivatives of this compound, the HOMO-LUMO gap can be tuned by introducing substituents, which affects intramolecular charge transfer characteristics. Theoretical calculations, such as those performed at the B3LYP/6-311++G** level with dispersion correction, are used to analyze these substituent effects.

PropertyDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate an electron.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept an electron.
HOMO-LUMO Gap Energy difference between HOMO and LUMOIndicates kinetic stability and chemical reactivity.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics simulations offer a computationally less expensive approach to study the conformational preferences and strain energies of large molecules like this compound.

The cyclic structure of paracyclophanes inherently possesses strain due to the distortion of the benzene rings and the bridging chains from their ideal geometries.

Strain Energy Calculation: The strain energy of paracyclophanes can be estimated using DFT methods by comparing the energy of the strained molecule to that of unstrained reference fragments. This strain energy generally decreases as the length of the methylene tethers increases. For instance, [4.4]paracyclophane is considered nearly strain-free. The strain energy in [3.3]paracyclophane is significant and contributes to its unique reactivity.

Conformational Stability: Molecular mechanics programs have been used to calculate the relative energies of different conformers of dithia[3.3]cyclophanes, providing insights into their stability. These calculations, alongside experimental data, help to build a comprehensive picture of the conformational behavior of these molecules in both solution and the solid state.

CyclophaneTotal Strain Energy (kcal/mol)Reference
[2.2]Paracyclophane31
[2.2]Metaparacyclophane23
[2.2]Metacyclophane13

Note: The table shows strain energies for related [2.2]cyclophanes to provide context for the strain present in cyclophane structures.

Rotational Barriers and Dynamic Processes

The dynamic nature of [3.3]paracyclophane systems, including this compound, is characterized by the interconversion between different conformers. In solution, [3.3]paracyclophane exists as interconverting cis and trans conformers. nih.gov The energy barrier for this interconversion process has been a subject of both experimental and theoretical investigations.

Variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with Density Functional Theory (DFT) calculations, has been effectively used to characterize the solution structure, NMR parameters, and the dynamic interconversion of isomers in [3.3]paracyclophane systems. nih.gov For the parent [3.3]paracyclophane, DFT calculations have been shown to satisfactorily reproduce experimental data, providing a comprehensive understanding of its dynamic behavior. nih.govnih.govresearchgate.netfigshare.com

While specific quantitative data for the rotational barrier of this compound is not extensively documented in the literature, studies on closely related structures, such as 2,11-dithia[3.3]metaparacyclophane, offer valuable insights. In one such study, the energy barriers for the topomerization of 2,11-dithia[3.3]metaparacyclophane derivatives were experimentally determined using variable-temperature NMR spectroscopy. The flipping of the meta-substituted ring over the para-substituted one represents a key dynamic process in these molecules.

No specific experimental or calculated rotational barrier data is available for this compound in the provided search results. The table remains empty.

Dynamic ProcessMethodCalculated/Experimental Barrier (kcal/mol)
Data not available

Theoretical Modeling of Supramolecular Assembly and Host-Guest Interactions

Theoretical modeling plays a crucial role in understanding and predicting the behavior of molecules in supramolecular assemblies and their interactions with guest molecules. For this compound, its unique three-dimensional structure with an electron-rich cavity makes it an interesting candidate for applications in supramolecular chemistry and materials science.

Supramolecular Assembly:

Computational approaches, ranging from molecular mechanics to quantum chemical methods, are employed to simulate the self-assembly process. nih.govmdpi.comfrontiersin.org These simulations can provide insights into the thermodynamics and kinetics of assembly, helping to rationalize experimental observations and guide the design of new functional materials.

Host-Guest Interactions:

The cavity of this compound can potentially encapsulate guest molecules, forming host-guest complexes. Theoretical modeling is instrumental in predicting the binding affinities and selectivities of such interactions. Computational methods can be used to:

Docking studies: Predict the preferred orientation of a guest molecule within the host cavity.

Binding energy calculations: Quantify the strength of the host-guest interaction. Various computational techniques, including DFT and molecular dynamics simulations, can be employed to calculate these energies.

Analysis of interaction types: Identify the specific non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions, π-π stacking) that stabilize the host-guest complex.

While specific theoretical studies on the host-guest chemistry of this compound with various guests are not extensively detailed in the provided literature, the general principles of cyclophane host-guest chemistry are well-established. acs.org For instance, theoretical calculations have been used to study the complexation of pi-extended [1.1]paracyclophanes with guest molecules like tetracyanoquinodimethane, demonstrating the presence of through-space conjugation and host-guest complex formation in the solid state. chemrxiv.org These studies provide a framework for future computational investigations into the host-guest chemistry of this compound.

No specific theoretical modeling data for supramolecular assembly or host-guest interactions of this compound is available in the provided search results. The table remains empty.

SystemModeling TechniqueKey Findings
Data not available

Potential Applications and Future Research Directions

Applications in Materials Science and Organic Electronics

The 2,11-dithia[3.3]paracyclophane core is a foundational component for creating a new generation of functional materials, particularly in the realm of organic electronics where precise control over molecular architecture translates directly to device performance.

The this compound framework provides a versatile three-dimensional platform for creating functional materials where properties can be meticulously controlled. nih.govresearchgate.net This control is primarily achieved by modifying the substituents on the aromatic rings or by altering the spatial relationship between appended functional units.

One key area of research involves using the dithia[3.3]paracyclophane scaffold to bring donor (D) and acceptor (A) molecules into close proximity. nih.govresearchgate.net The rigid yet flexible nature of the cyclophane allows for precise control over the orientation, distance, and contact points between the D and A units. nih.govresearchgate.net This geometric control is crucial as it directly influences the intramolecular through-space interactions that govern the material's electronic and photophysical properties. nih.govelsevierpure.com

Furthermore, the synthesis of derivatives such as pyridyl end-capped dithia[3.3]paracyclophane-based molecules has demonstrated that their optoelectronic properties can be modulated through external stimuli like pH. spie.org This highlights the potential for creating "smart" materials that respond to their environment, with compatibility for both ionic and coordination bonding. spie.org The core structure also serves as a key intermediate in producing other functional molecules; for instance, it is a well-established precursor for the synthesis of [2.2]paracyclophane through photodesulfurization, a process that opens avenues for creating asymmetrically functionalized cyclophanes.

A significant application of this compound derivatives is in the field of organic light-emitting diodes (OLEDs), specifically as emitters that utilize thermally activated delayed fluorescence (TADF). nih.govresearchgate.net TADF is a mechanism that allows for harvesting of both singlet and triplet excitons, theoretically enabling 100% internal quantum efficiency in OLEDs.

The dithia[3.3]paracyclophane core is an ideal scaffold for designing TADF emitters based on through-space charge transfer. nih.govresearchgate.netelsevierpure.com By holding donor and acceptor units in a fixed, co-facial arrangement, the system facilitates efficient charge transfer between them, which is a prerequisite for TADF. This molecular design provides several advantages:

Fine-tuning of Triplet States: The structure allows for precise control over the energy levels of the triplet states. nih.govelsevierpure.com This can lead to an up-conversion process from a charge-transfer triplet state (³CT) to a local-excited triplet state (³LE), which in turn promotes a faster and more efficient reverse intersystem crossing (RISC) to the emissive singlet state. nih.govelsevierpure.com

Shortened TADF Lifetimes: The efficient RISC process enabled by this molecular architecture results in shorter lifetimes for the delayed fluorescence, which is beneficial for reducing roll-off in OLEDs at high brightness. nih.govelsevierpure.com

Research has shown that OLEDs incorporating emitters based on the related [2.2]paracyclophane skeleton can achieve high external quantum efficiencies (EQE), demonstrating the viability of this design strategy. For example, chiral multi-resonant TADF emitters using a [2.2]paracyclophane group have reached EQE values as high as 29.2%. chemrxiv.org

Table 1: Performance of Paracyclophane-Based TADF Emitters in OLEDs This interactive table summarizes key performance metrics for representative OLEDs using emitters derived from paracyclophane structures.

Emitter Name Emission Color Max EQE (%) Emission Wavelength (nm) Full Width at Half Maximum (nm)
PCP-DiKTa Sky-Blue 25.7% 489 53
Czp-DiKTa Green-Blue 29.2% 518 69

Data sourced from ChemRxiv. chemrxiv.org

Emerging Fields and Interdisciplinary Research Opportunities

The unique characteristics of this compound are opening doors to new scientific fields and fostering interdisciplinary collaborations. Its structure is of interest not only to synthetic chemists but also to materials scientists, physicists, and engineers.

Emerging applications are found in supramolecular chemistry, where the cyclophane's inherent cavity can be used to host guest molecules. This guest-host chemistry could lead to the development of novel sensors or transport systems. The ability of dithia[3.3]paracyclophane derivatives to self-assemble on surfaces is another promising area, potentially enabling the bottom-up fabrication of well-organized two-dimensional networks for molecular electronics. spie.org

Interdisciplinary research is crucial for leveraging the full potential of this compound. For example, the development of new TADF emitters requires a synergistic effort:

Organic Chemists to design and synthesize novel dithia[3.3]paracyclophane derivatives with tailored donor-acceptor groups. rsc.org

Photophysicists to characterize the electronic properties and understand the complex through-space interactions. nih.gov

Device Engineers to integrate these new materials into optimized OLED architectures to maximize performance and stability.

This collaborative approach is essential for translating fundamental molecular design into practical technological advancements.

Future Prospects in the Design, Synthesis, and Characterization of Advanced Dithia[3.3]paracyclophane Systems

The future of this compound chemistry is bright, with numerous opportunities for innovation in its design, synthesis, and characterization. A primary role of this compound is its use as a key intermediate for synthesizing [2.2]paracyclophanes. This synthetic route is advantageous because it allows for the pre-functionalization of the precursors, leading to the creation of asymmetric and highly tailored cyclophane structures. Future synthetic work will likely focus on improving the efficiency and scalability of the desulfurization step, which is often a bottleneck in production.

In terms of design, researchers are exploring the incorporation of the dithia[3.3]paracyclophane unit into larger and more complex molecular and macromolecular systems. This includes its use as a building block for creating unique molecular scaffolds and ruthenium acetylide complexes, where substituents on the cyclophane ring can influence the electronic properties of the metal center through intramolecular interactions. rsc.org

Advanced characterization techniques will be paramount in understanding these complex systems. Techniques like scanning tunneling microscopy (STM) are already being employed to visualize the self-assembly of these molecules on conductive surfaces at the single-molecule level. spie.org Continued advancements in spectroscopic and microscopic methods will provide deeper insights into the structure-property relationships that govern the functionality of these advanced materials, paving the way for the next generation of dithia[3.3]paracyclophane-based technologies.

Q & A

Basic Research Questions

Q. How can the synthesis of 2,11-dithia[3.3]paracyclophane derivatives be optimized to improve yield and purity?

  • Methodological Answer : High-dilution conditions (e.g., syringe-pump-controlled addition of reactants) minimize intermolecular side reactions, as demonstrated in the synthesis of pyridyl-ethynyl derivatives . Column chromatography with gradients (e.g., petroleum ether:DCM or ethyl acetate) effectively separates regioisomers, as shown in tetraoctyl-substituted derivatives . For sulfur-bridged systems, KOH-mediated nucleophilic substitution under inert atmospheres enhances stability .
  • Key Data :

  • Typical yields: 44–84% for Sonogashira coupling derivatives .
  • Purity confirmation: ¹H NMR integration ratios (e.g., aromatic vs. thioether protons) .

Q. What NMR strategies are critical for distinguishing regioisomers of substituted 2,11-dithia[3.3]paracyclophanes?

  • Methodological Answer : ¹H NMR chemical shifts for aromatic protons (e.g., 7.10 ppm vs. 6.78 ppm) and thioether protons (4.54–3.43 ppm) differentiate substituent positions . ¹³C NMR coupling constants (e.g., J(C,F) in fluorinated derivatives) and 2D COSY/HMBC resolve structural ambiguities . For alkyl-substituted derivatives, upfield shifts in bridgehead protons (δ 2.82–2.35 ppm) indicate steric effects .
  • Key Data :

Substituent PositionAromatic Proton Shift (ppm)Thioether Proton Shift (ppm)
5,8-Diethynyl7.22 (s), 7.08–7.05 (d)4.32–3.72 (m)
5,8-Tetraoctyloxy6.78 (s)3.82–3.57 (d)

Q. How does X-ray crystallography validate the structural conformation of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray analysis confirms aromatic ring dihedral angles (e.g., 0.6° in bromo-methoxy derivatives) and π-π interactions (3.25 Å centroid distances) . Substituent orientation (e.g., cross-shaped vs. adjacent) is determined via crystallographic refinement, with hydrogen atoms constrained using riding models .
  • Key Data :

  • Dihedral angle: 0.6(2)° for 5,8-dibromo-15,18-dimethoxy derivative .
  • Crystallographic R-factor: <0.05 for high-purity samples .

Advanced Research Questions

Q. What mechanistic role does the dithia[3.3]paracyclophane core play in thermally activated delayed fluorescence (TADF)?

  • Methodological Answer : The 3D scaffold enables through-space donor-acceptor (D-A) interactions, reducing singlet-triplet energy gaps (ΔE*ST*). Transient absorption spectroscopy quantifies reverse intersystem crossing (RISC) lifetimes (<1 µs) and triplet-state upconversion (³CT → ³LE) . Orientation-dependent Förster resonance energy transfer (FRET) between D-A units is modeled via DFT .
  • Key Data :

D-A OrientationRISC Lifetime (µs)ΔE*ST* (eV)
Parallel0.80.12
Orthogonal1.20.18

Q. How do conformational dynamics (cis vs. trans) of the paracyclophane core impact electronic properties?

  • Methodological Answer : Solid-state NMR and X-ray diffraction distinguish cis/trans conformers, where cis is thermodynamically stable but trans dominates in crystals due to packing effects . Time-resolved fluorescence spectroscopy reveals conformational flexibility in solution, with activation energies (E*a*) calculated via Arrhenius plots .
  • Key Data :

  • E*a* for cis → trans isomerization: 5.2–8.5 kcal/mol .
  • Solvent-dependent conformer ratios: 3:1 (cis:trans) in toluene .

Q. Why do nitration reactions of this compound derivatives yield unexpected non-symmetric products?

  • Methodological Answer : Competitive electrophilic aromatic substitution (EAS) and acid-catalyzed rearrangements generate hydroxynitro and cyclohexadienone byproducts. Multi-scale NMR (¹H, ¹³C, ¹⁹F) and X-ray crystallography identify regioisomers (e.g., 4-nitro vs. 5-nitro derivatives) . Adjusting reaction concentration (0.1–0.5 M) minimizes over-nitration .
  • Key Data :

  • Major product ratio: 4:1:1 (desired nitro:hydroxynitro:cyclohexadienone) .
  • Diagnostic ¹H NMR shifts: δ 10.79 ppm (internal H-bond in hydroxynitro) .

Q. How can computational methods predict J-coupling constants in fluorinated 2,11-dithia[3.3]paracyclophanes?

  • Methodological Answer : INDO-FPT (Intermediate Neglect of Differential Overlap with Finite Perturbation Theory) calculates J(H,F) and J(C,F) couplings, validated against experimental NMR . Karplus equations model ³J(H,H) in bridgehead protons, with deviations indicating steric strain .
  • Key Data :

Coupling TypeCalculated J (Hz)Experimental J (Hz)
⁴J(C,F)+16.3+15.8
⁵J(H,F)+8.8+8.8

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.